2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one
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Overview
Description
2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a 5-chloro-2-nitrophenyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-nitroaniline with phthalic anhydride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.
Scientific Research Applications
2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrodiphenylamine: Similar in structure but lacks the phthalazinone core.
5-Chloro-2-nitropyridine: Contains a pyridine ring instead of the phthalazinone core.
Uniqueness
2-(5-Chloro-2-nitro-phenyl)-4-phenyl-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H12ClN3O3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4-phenylphthalazin-1-one |
InChI |
InChI=1S/C20H12ClN3O3/c21-14-10-11-17(24(26)27)18(12-14)23-20(25)16-9-5-4-8-15(16)19(22-23)13-6-2-1-3-7-13/h1-12H |
InChI Key |
YZVNDBMGEFVYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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